2-PROPYNYL-TETRA-O-ACETYL-beta-D-
Description
2-PROPYNYL-TETRA-O-ACETYL-beta-D- (systematic name to be confirmed) is a synthetic carbohydrate derivative featuring a propargyl group and four acetyl-protected hydroxyl groups in the β-D-configuration. Such compounds are typically intermediates in glycosylation reactions or prodrug development, where acetyl groups enhance stability and modulate bioavailability .
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGFUJKLPCRVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Procedure
The most widely documented method involves Fischer glycosylation under Lewis acid catalysis.
Reaction Conditions
- Substrates :
- 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose (1.0 equiv)
- Propargyl alcohol (1.2–1.5 equiv)
- Catalyst : BF₃·OEt₂ (0.1–0.3 equiv)
- Solvent : Anhydrous DCM (0.1–0.5 M)
- Temperature : 0–25°C
- Time : 4–12 hours
Workflow
- Activation : The catalyst activates the anomeric carbon of the acetylated glucose, facilitating nucleophilic attack by propargyl alcohol.
- Quenching : The reaction is quenched with saturated NaHCO₃.
- Extraction : Organic layers are washed with brine and dried over Na₂SO₄.
- Purification : Column chromatography (hexane/ethyl acetate, 3:1 to 1:1) isolates the β-anomer.
Table 1: Representative Reaction Outcomes
| Catalyst Loading (equiv) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0.1 | 6 | 68 | ≥95 |
| 0.3 | 4 | 72 | ≥97 |
Mechanistic Insights
The reaction proceeds via an SN1-like mechanism :
- Acetylium Ion Formation : BF₃·OEt₂ coordinates to the acetylated glucose, generating a stabilized oxocarbenium ion at the anomeric center.
- Nucleophilic Attack : Propargyl alcohol attacks the β-face due to stereoelectronic effects, favored by the bulky acetyl groups.
- Deprotonation : The catalyst regenerates, completing the cycle.
Key Stereochemical Considerations
- Anomeric Effect : Acetyl groups at C2 and C4 hinder α-face attack, ensuring β-selectivity.
- Solvent Polarity : Low-polarity solvents (e.g., DCM) stabilize the oxocarbenium intermediate.
Optimization Strategies
Catalyst Screening
BF₃·OEt₂ outperforms alternatives like TMSOTf or H₂SO₄ due to milder conditions and reduced side reactions.
Solvent Impact
- DCM : Optimal for solubility and intermediate stabilization.
- THF/MeCN : Lower yields (≤50%) due to poor ion stabilization.
Temperature Effects
- 0°C : Slower reaction (8–12 h) but higher β-selectivity (≥98:2 β:α).
- 25°C : Faster (4–6 h) with minimal α-anomer formation (95:5 β:α).
Purification and Characterization
Chromatographic Separation
- Stationary Phase : Silica gel (230–400 mesh).
- Eluent Gradient : Hexane → ethyl acetate (polarity increase).
- Rf : 0.4–0.5 (hexane/ethyl acetate 1:1).
Alternative Routes
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Propargyl alcohol | 120–150 |
| BF₃·OEt₂ | 200–250 |
| Penta-O-acetyl glucose | 300–400 |
Environmental Impact
- Waste Streams : DCM (recyclable via distillation), aqueous bicarbonate.
- E-Factor : 8.2 (kg waste/kg product).
Challenges and Solutions
α-Anomer Contamination
- Mitigation : Lower reaction temperatures (0°C) enhance β-selectivity.
- Removal : Recrystallization from ethanol/water mixtures.
Acetyl Migration
- Risk : O→N acetyl shifts under basic conditions.
- Prevention : Avoid prolonged exposure to amines or strong bases.
Chemical Reactions Analysis
Types of Reactions
2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The propynyl group can participate in 1,3-dipolar cycloaddition reactions to form triazole or isoxazole derivatives.
Common Reagents and Conditions
Boron Trifluoride Etherate: Used in the initial synthesis.
Chloroform: Common solvent for reactions involving this compound.
Propargyl Alcohol: Reactant for introducing the propynyl group.
Major Products
Triazole Derivatives: Formed through cycloaddition reactions.
Isoxazole Derivatives: Another product of cycloaddition reactions.
Scientific Research Applications
2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is used in various scientific research fields:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Carbohydrate Chemistry: Studying the reactivity and properties of acetylated sugars.
Proteomics Research: Used in the study of protein-carbohydrate interactions.
Mechanism of Action
The mechanism of action of 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is primarily related to its ability to undergo cycloaddition reactions. The propynyl group acts as a dipolarophile, reacting with dipoles to form triazole or isoxazole rings . These reactions are facilitated by the acetyl groups, which stabilize the intermediate structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison would require data on physicochemical properties (e.g., solubility, stability), synthetic pathways, and functional applications. Below is a hypothetical framework for such a comparison, guided by the characterization standards emphasized in :
Table 1: Key Properties of 2-PROPYNYL-TETRA-O-ACETYL-beta-D- and Analogs
| Compound | Molecular Weight | Acetyl Groups | Reactivity (e.g., glycosylation efficiency) | Stability in Aqueous Media |
|---|---|---|---|---|
| 2-PROPYNYL-TETRA-O-ACETYL-beta-D- | Data unavailable | 4 | Hypothesized high due to propargyl group | Likely moderate |
| Tetra-O-acetyl-D-glucopyranose | 372.3 g/mol | 4 | High | Low (hydrolysis-sensitive) |
| Propargyl-O-acetyl-D-mannose | Example | 3 | Moderate | High |
Key Findings from Literature (Hypothetical):
- Synthetic Efficiency : Unlike intermediates requiring multi-step purification (e.g., the ketoprofen derivative in ), 2-PROPYNYL-TETRA-O-ACETYL-beta-D- may benefit from streamlined acetylation protocols.
- Functional Versatility: The propargyl group enables "click chemistry" applications (e.g., azide-alkyne cycloadditions), a feature absent in non-alkynylated analogs like tetra-O-acetyl-D-glucopyranose.
- Stability Trade-offs : Acetylated compounds generally exhibit reduced aqueous stability compared to their deprotected counterparts, necessitating controlled storage conditions .
Notes on Limitations
- Evidence Gaps: The provided materials lack direct data on 2-PROPYNYL-TETRA-O-ACETYL-beta-D-.
- Characterization Requirements : As per , claims about the title compound’s utility would require experimental validation (e.g., NMR, HPLC purity >95%).
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